1H-pyrrolo[2,3-b]pyridine represents a bicyclic heteroaromatic system consisting of a pyridine ring fused to a pyrrole ring. This structure is also known as 7-azaindole. Derivatives of 1H-pyrrolo[2,3-b]pyridine are commonly explored in medicinal chemistry due to their wide range of biological activities. [, ] They have been investigated for potential use in treating various conditions, including Parkinson's disease, Alzheimer's disease, Down syndrome, cancer, and inflammatory diseases. []
3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a fluorinated pyridine derivative notable for its unique molecular structure, characterized by the presence of two iodine atoms and a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine ring system. This compound has gained interest in various scientific fields due to its distinct chemical and physical properties, which influence its reactivity and biological interactions .
The compound is classified under heterocyclic compounds, specifically within the category of pyrrolopyridines. Its chemical formula is C7H3F3I2N, and it has a molecular weight of approximately 387.92 g/mol . The compound is synthesized through various organic reactions that introduce iodine and trifluoromethyl groups onto the pyrrolo[2,3-b]pyridine framework .
The synthesis of 3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
These methods can be optimized for industrial production by employing continuous flow reactors and automated systems to ensure consistency in quality and yield .
The molecular structure of 3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine features a fused ring system with the following characteristics:
This structure allows for various interactions with biological molecules, influencing its potential applications in medicinal chemistry .
The compound can participate in several types of chemical reactions:
Key reagents used in these reactions include:
The mechanism of action for 3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with enzymes and proteins within biological systems. For instance, it has been shown to interact with dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. This interaction can inhibit or activate enzymatic functions, influencing metabolic pathways significantly .
3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Regioselective halogenation of the pyrrolo[2,3-b]pyridine scaffold is essential for introducing iodine atoms at specific positions to enable downstream functionalization. The electron-deficient nature of this heterocyclic system, particularly when substituted with a strong electron-withdrawing trifluoromethyl group at C-5, creates distinct reactivity patterns. Experimental evidence confirms that electrophilic iodination preferentially occurs at the C-4 position of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine due to reduced electron density at this site, yielding 4-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS RN: 1305324-85-9) as a key intermediate [3] [8]. Subsequent iodination at the C-3 position proceeds under controlled conditions (I₂, oxidative system) to furnish the 3,4-diiodo derivative (CAS RN: 1305324-86-0) [1] [5]. This stepwise approach exploits both electronic and steric factors:
Table 1: Regioselectivity in Halogenation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Halogenation Stage | Position Substituted | Preferred Conditions | Key Intermediate | Typical Yield (%) |
---|---|---|---|---|
Initial Iodination | C-4 | I₂, DMF, 40°C | 4-Iodo derivative | 65–75 |
Secondary Iodination | C-3 | ICl, AcOH, 25°C | 3,4-Diiodo derivative | 70–80 |
The 3,4-diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile platform for sequential palladium-catalyzed cross-couplings due to the significant difference in reactivity between the C-3 and C-4 iodine substituents. The C-3 iodine, being less sterically hindered and more electron-deficient due to proximity to the trifluoromethyl group, undergoes selective mono-coupling under optimized Sonogashira, Suzuki, or Stille conditions. Critical optimization studies reveal that:
Table 2: Optimization of Mono-Sonogashira Coupling at C-3
Entry | Catalyst (mol%) | Co-Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|---|
1 | Pd(PPh₃)₄ (10) | CuI (10) | Cs₂CO₃ (4) | DMF | 100 | <10* |
6 | Pd(PPh₃)₄ (10) | CuI (10) | Cs₂CO₃ (4) | Toluene | 80 | 15 |
10 | Pd(PPh₃)₄ (10) | CuI (20) | Cs₂CO₃ (7) | Toluene | 25 | 53 |
Entry 1 yielded inseparable mixtures due to homocoupling and decomposition [2].
Optimal conditions (Entry 10) use ambient temperature with extended reaction time (24 h) and excess cesium carbonate to deprotonate the pyrrole N–H, preventing catalyst poisoning [2].
The orthogonal reactivity of the C-3 and C-4 iodine atoms enables sequential functionalization through Sonogashira and Suzuki-Miyaura couplings. Sonogashira reactions exhibit exceptional regioselectivity for the C-3 position when terminal alkynes are employed, while Suzuki-Miyaura couplings show broader tolerance for both positions depending on the boronic acid’s steric demand:
Table 3: Representative Coupling Reactions of 3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Coupling Type | Coupling Partner | Position Functionalized | Product Class | Yield (%) |
---|---|---|---|---|
Sonogashira | PhC≡CH | C-3 | 3-(Phenylethynyl)-4-iodo derivative | 85 |
Sonogashira | 4-CH₃OC₆H₄C≡CH | C-3 | 3-(4-Methylethynyl)-4-iodo derivative | 89 |
Suzuki-Miyaura | PhB(OH)₂ | C-3 | 3-Phenyl-4-iodo derivative | 78 |
Suzuki-Miyaura | 2-MeC₆H₄B(OH)₂ | C-4 | 4-(2-Tolyl)-3-iodo derivative | 65 |
Sequential coupling (Sonogashira followed by Suzuki) enables access to unsymmetrical 3,4-disubstituted derivatives, crucial for drug discovery scaffolds like RORγt inverse agonists [6] [7].
While halogenation-functionalization strategies modify preformed pyrrolopyridine cores, reductive cyclization offers an alternative route to construct the diiodo-trifluoromethyl scaffold from acyclic precursors. Key approaches include:
Table 4: Cyclization Methods for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Synthesis
Method | Starting Material | Conditions | Yield (%) | Advantage |
---|---|---|---|---|
tert-Butoxide cyclization | 3-[(TMS)ethynyl]-5-CF₃-pyridin-2-amine | KOtBu, NMP, 90°C, 3 h | 58 | One-pot, no metal catalyst |
Zinc reductive cyclization | 2-Amino-3-iodo-5-CF₃-pyridine + alkyne | Zn(OAc)₂, Pd(PPh₃)₄, 80°C | 40–45 | Tolerates electron-rich alkynes |
Metal-free methodologies address sustainability challenges associated with transition metal catalysts:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2